Cas no 1476762-30-7 (6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid)
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-5-(trifluoromethyl)nicotinic acid
- 6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 6-amino-5-(trifluoromethyl)-
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- MDL: MFCD28365488
- Inchi: 1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14)
- InChI Key: KVABMEMRYKVALW-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC=C(C(=O)O)C=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- XLogP3: 0.9
- Topological Polar Surface Area: 76.2
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014424-250mg |
6-Amino-5-(trifluoromethyl)nicotinic acid |
1476762-30-7 | 95% | 250mg |
940.80 USD | 2021-06-08 | |
| Alichem | A029014424-1g |
6-Amino-5-(trifluoromethyl)nicotinic acid |
1476762-30-7 | 95% | 1g |
3,184.50 USD | 2021-06-08 | |
| Enamine | EN300-19371093-0.05g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 0.05g |
$719.0 | 2023-09-17 | ||
| Enamine | EN300-19371093-0.1g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 0.1g |
$755.0 | 2023-09-17 | ||
| Enamine | EN300-19371093-0.25g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 0.25g |
$789.0 | 2023-09-17 | ||
| Enamine | EN300-19371093-0.5g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 0.5g |
$823.0 | 2023-09-17 | ||
| Enamine | EN300-19371093-1.0g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 1g |
$928.0 | 2023-05-25 | ||
| Enamine | EN300-19371093-2.5g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 2.5g |
$1680.0 | 2023-09-17 | ||
| Enamine | EN300-19371093-5.0g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 5g |
$2692.0 | 2023-05-25 | ||
| Enamine | EN300-19371093-10.0g |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid |
1476762-30-7 | 10g |
$3992.0 | 2023-05-25 |
6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid
6-Amino-5-(Trifluoromethyl)Pyridine-3-Carboxylic Acid (CAS No: 1476762-30-7)
The compound 6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid, with the CAS number 1476762-30-7, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications in drug design, agrochemicals, and advanced materials. The structure of this molecule features a pyridine ring substituted with an amino group at position 6, a trifluoromethyl group at position 5, and a carboxylic acid group at position 3, making it a unique entity with potential for diverse functionalization.
Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. The presence of the trifluoromethyl group in 6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid introduces significant electron-withdrawing effects, which can enhance the molecule's stability and bioavailability. This property makes it an attractive candidate for use in drug delivery systems and targeted therapies. Moreover, the carboxylic acid group provides opportunities for further chemical modification, such as esterification or amide formation, enabling the creation of bioisosteres or prodrugs.
In terms of synthesis, researchers have explored various routes to efficiently construct this compound. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the pyridine ring. This method not only ensures high yields but also allows for precise control over the substitution pattern, which is critical for maintaining the desired pharmacokinetic properties.
The application of 6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of high-performance semiconductors and light-emitting diodes (LEDs). Recent advancements in materials science have demonstrated that pyridine derivatives can significantly enhance the efficiency and stability of organic electronic devices, opening new avenues for its utilization.
In addition to its synthetic and applied aspects, this compound has also been studied for its potential role in catalysis. The amino and carboxylic acid groups present on the molecule can act as coordinating sites for metal ions, enabling its use as a ligand in transition metal-catalyzed reactions. This property has been leveraged in recent studies to develop more efficient catalysts for processes such as alkene epoxidation and C-H activation.
The growing interest in 6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid is further evidenced by its inclusion in several high-profile research programs aimed at discovering novel antibiotics and anticancer agents. Its structural features make it an ideal scaffold for exploring new drug candidates with improved efficacy and reduced toxicity.
In conclusion, 6-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No: 1476762-30-7) stands out as a multifaceted compound with vast potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in future innovations within pharmaceuticals, materials science, and catalysis.
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